molecular formula C7H10Cl2 B1295557 7,7-Dichlorobicyclo[4.1.0]heptane CAS No. 823-69-8

7,7-Dichlorobicyclo[4.1.0]heptane

Cat. No. B1295557
Key on ui cas rn: 823-69-8
M. Wt: 165.06 g/mol
InChI Key: MBPSCGRETWPLSI-UHFFFAOYSA-N
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Patent
US04008287

Procedure details

In a flask provided with a one-blade paddle mixer, a mixture of 1.64 grams of cyclohexene, 23.7 grams of chloroform, 20 milliliters of 50%w aqueous sodium hydroxide, 5 milliliters of dichloromethane, 1 milliliter of n-octane (to serve as a GLC marker) and 0.010 gram of the catalyst indicated in Table I was stirred vigorously at 40° C. Samples were taken after stirring had been started at the times indicated in Table I. Table I presents the yields of 7,7-dichloronorcarane. The selectivity to the latter compound was 100% in all cases. A dash indicates that no analysis was effected.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.01 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:7](Cl)([Cl:9])[Cl:8].[OH-].[Na+].CCCCCCCC>ClCCl>[Cl:8][C:7]1([Cl:9])[CH:6]2[CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
23.7 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
CCCCCCCC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
catalyst
Quantity
0.01 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred vigorously at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask provided with a one-blade paddle mixer
STIRRING
Type
STIRRING
Details
after stirring

Outcomes

Product
Name
Type
product
Smiles
ClC1(C2CCCCC21)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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